molecular formula C20H21N3O4S B2955366 2-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-4,5-dimethylbenzenesulfonamide CAS No. 946358-90-3

2-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-4,5-dimethylbenzenesulfonamide

Cat. No.: B2955366
CAS No.: 946358-90-3
M. Wt: 399.47
InChI Key: DZPGWWXFTBTZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-4,5-dimethylbenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. It is commonly abbreviated as MPDS and is used in scientific research for various purposes.

Scientific Research Applications

Selective 5-HT6 Antagonist Research

Studies have identified substituted N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides as high affinity and selective 5-HT6 antagonists, demonstrating potential pre-clinical relevance for further evaluation due to their range of pharmacokinetic profiles in rat models. This research indicates a promising pathway for therapeutic applications targeting central nervous system disorders (Bromidge et al., 2001).

Photodynamic Therapy Applications

Recent advancements in photodynamic therapy for cancer treatment have highlighted the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, marking them as potential Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Cognitive Enhancing Properties

Research on SB-399885, a compound closely related to the mentioned chemical structure, has shown it to be a potent, selective, brain penetrant, orally active 5-HT6 receptor antagonist with cognitive enhancing properties. This suggests its potential utility in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antitumor Activity and Molecular Docking

A series of sulfapyridine-polyhydroxyalkylidene (or arylidene)-imino derivatives (Schiff's bases) derived from 4-amino-N-pyridin-2-ylbenzenesulfonamide showed considerable cytotoxic effects against certain cancer cell lines, underscoring the importance of sulfonamide derivatives in developing new antitumor agents. Molecular docking studies have further optimized these compounds as potential protein tyrosine kinase inhibitors (Kamel et al., 2010).

Enzyme Inhibition for Alzheimer’s Therapy

A new series of sulfonamides derived from 4-methoxyphenethylamine demonstrated inhibitory effects on acetylcholinesterase, offering potential therapeutic agents for Alzheimer’s disease. Among these, a specific compound showed comparable inhibitory activity to Neostigmine methylsulfate, suggesting its efficacy as an acetylcholinesterase inhibitor (Abbasi et al., 2018).

Properties

IUPAC Name

2-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-13-11-18(26-3)19(12-14(13)2)28(24,25)23-16-7-5-15(6-8-16)17-9-10-20(27-4)22-21-17/h5-12,23H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPGWWXFTBTZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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